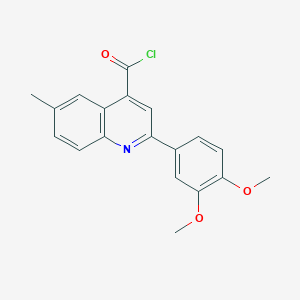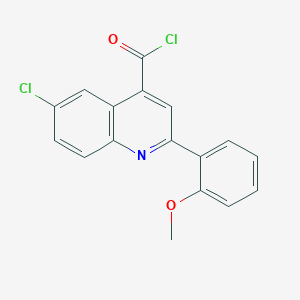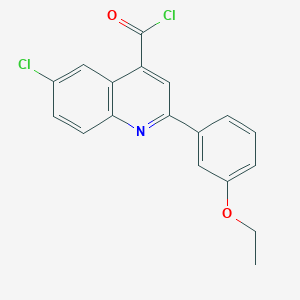![molecular formula C19H19NO4 B1420622 1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1160264-19-6](/img/structure/B1420622.png)
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
The compound “1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings is substituted with two methyl groups and an ether linkage to the other phenyl ring .
Molecular Structure Analysis
The molecular formula of this compound is C19H19NO4 . It contains a pyrrolidine ring, which contributes to the three-dimensionality of the molecule . The presence of the ether and carboxylic acid functional groups could influence the polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ether group might undergo cleavage under acidic conditions, and the carboxylic acid group could participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of the polar carboxylic acid group could influence its solubility in water .Aplicaciones Científicas De Investigación
Enantioselectivity in Hydrolysis : Sobolev et al. (2002) studied the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of related compounds. Their work highlights the potential application of this compound in enzyme-catalyzed reactions, particularly focusing on achieving high enantiomeric ratios in hydrolysis processes (Sobolev et al., 2002).
Synthesis and Properties : Mickevičius et al. (2009) discussed the synthesis and properties of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including their ability to form isomers. This research provides insights into the structural and chemical characteristics of similar compounds (Mickevičius et al., 2009).
Anticancer and Antimicrobial Activity : Kairytė et al. (2022) synthesized novel 5-oxopyrrolidine derivatives and characterized their anticancer and antimicrobial activities. This study is particularly relevant for its exploration of the compound's potential in developing new treatments targeting multidrug-resistant pathogens (Kairytė et al., 2022).
Antioxidant Activity : Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluated their antioxidant activity. This highlights the potential utility of similar compounds in antioxidant applications (Tumosienė et al., 2019).
Spectroscopic Properties and Quantum Mechanical Study : Devi et al. (2020) investigated the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, providing valuable information on the molecular structure and electronic properties of related compounds (Devi et al., 2020).
Hydrogen-Bonding Motifs in Supramolecular Chemistry : Long et al. (2014) explored the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in molecules with similar functional groups. This study is relevant for understanding the supramolecular interactions of compounds like 1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid (Long et al., 2014).
Conformational Features and Intermolecular Interactions : Nagarajaiah and Begum (2014) analyzed the structural modifications in thiazolo[3, 2-a]pyrimidines, providing insights into the conformational features and intermolecular interaction patterns of similar compounds (Nagarajaiah & Begum, 2014).
Antibacterial Activity of Derivatives : Žirgulevičiūtė et al. (2015) synthesized and evaluated the antibacterial activity of 1,4-disubstituted pyrrolidinone derivatives derived from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which could be relevant for the development of new antimicrobial agents (Žirgulevičiūtė et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(3,5-dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-7-13(2)9-17(8-12)24-16-5-3-15(4-6-16)20-11-14(19(22)23)10-18(20)21/h3-9,14H,10-11H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMHHNNXVGSQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



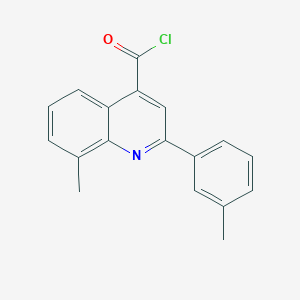
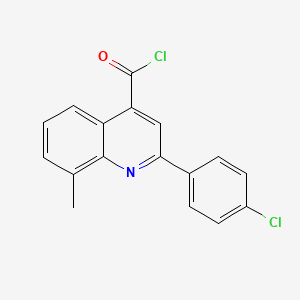
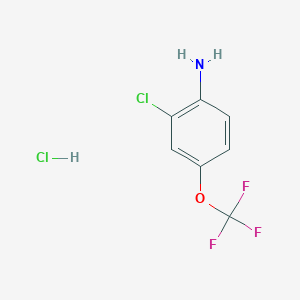
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)
![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)

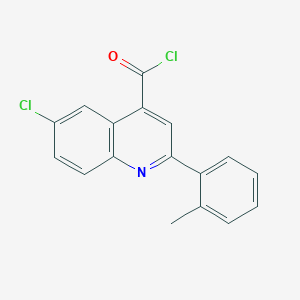
![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)

